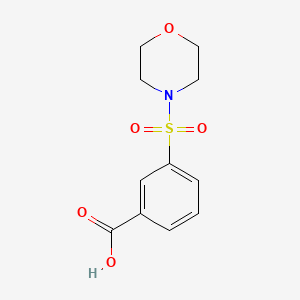

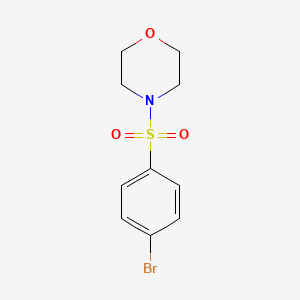

3-(Morpholinosulfonyl)benzoic acid

Vue d'ensemble

Description

3-(Morpholinosulfonyl)benzoic acid (MBA), also known as 3-morpholino-4-hydroxybenzoic acid, is a versatile and powerful organic compound that has a wide range of applications in organic synthesis and scientific research. MBA has been used for a variety of purposes, including the synthesis of complex molecules and the study of a variety of biological processes. In

Applications De Recherche Scientifique

Hydrogen-Bonded Polymeric Structures

3-(Morpholinosulfonyl)benzoic acid has been studied in the context of forming hydrogen-bonded polymeric structures. Research on morpholinium salts of benzoic acids has shown their ability to form cyclic heterotetrameric and low-dimensional structures, potentially useful in the field of crystal engineering and material science (Smith & Lynch, 2016).

Synthesis of Enantiopure 3-Substituted Morpholines

Enantiopure 3-substituted morpholines, related to this compound, have been synthesized, demonstrating the versatility of this compound in organic chemistry. This synthesis is significant for producing chiral molecules, which are important in the development of pharmaceuticals and agrochemicals (Bornholdt, Felding, & Kristensen, 2010).

Novel Inhibitors of Hepatitis B

In a significant medical application, a derivative of this compound has been developed and identified as a potential inhibitor of hepatitis B. This research could pave the way for new treatments for hepatitis B, a major global health concern (Ivachtchenko et al., 2019).

Anticancer Research

A study has identified a derivative of this compound as a potent inhibitor of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3, showing promise in breast and prostate cancer treatment. The specific binding of this compound to the enzyme could lead to the development of targeted anticancer drugs (Jamieson et al., 2012).

GABA(B) Receptor Antagonists

Research has shown that morpholin-2-yl-phosphinic acids, related to this compound, act as potent antagonists of the GABA(B) receptor in the brain. This finding is crucial for developing new treatments for neurological disorders such as epilepsy (Ong et al., 1998).

Corrosion Inhibition

The N-ethyl-morpholine salts of benzoic acid have been used to study their efficiency as corrosion inhibitors. This application is particularly relevant in the field of material science and engineering, where preventing corrosion is a critical concern (Agarwal & Landolt, 1998).

Safety and Hazards

The safety data sheet for “3-(Morpholinosulfonyl)benzoic acid” indicates that it causes skin irritation, serious eye damage, and may cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Mécanisme D'action

Target of Action

3-(Morpholinosulfonyl)benzoic acid is a compound that has been used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the this compound, which is formally a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway in which this compound plays a role . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a fundamental process in organic chemistry .

Pharmacokinetics

The compound’s role in the suzuki–miyaura coupling suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties that enable it to participate effectively in this reaction .

Result of Action

The result of the action of this compound in the Suzuki–Miyaura coupling is the formation of new carbon–carbon bonds . This is a critical process in organic chemistry and is used in the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound in the Suzuki–Miyaura coupling is influenced by various environmental factors. The reaction conditions are exceptionally mild and functional group tolerant, which contributes to the success of the Suzuki–Miyaura coupling . The stability of the compound and its readiness for preparation make it environmentally benign and suitable for use under specific coupling conditions .

Analyse Biochimique

Biochemical Properties

3-(Morpholinosulfonyl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This compound acts as an inhibitor of DHFR, thereby affecting the enzyme’s activity and influencing cellular processes dependent on folate metabolism . Additionally, this compound has been shown to interact with carbonic anhydrase, an enzyme involved in maintaining acid-base balance in tissues . The nature of these interactions typically involves binding to the active sites of the enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as human lung carcinoma (A-549) and human breast carcinoma (MCF-7), this compound exhibits cytotoxic activity by inducing cell cycle arrest and apoptosis . It influences cell signaling pathways, including those involved in cell proliferation and survival, by modulating the expression of key genes and proteins. Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as dihydrofolate reductase and carbonic anhydrase, leading to inhibition of their catalytic activity . This inhibition results in downstream effects on cellular processes, including DNA synthesis, repair, and acid-base balance. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways involved in gene regulation .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy in biochemical assays. In in vitro and in vivo studies, the temporal effects of this compound include sustained inhibition of target enzymes and prolonged impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects by inhibiting target enzymes and modulating cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its impact on metabolic pathways and enzyme activity . Threshold effects observed in these studies highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to folate metabolism and acid-base balance. The compound interacts with enzymes such as dihydrofolate reductase and carbonic anhydrase, influencing their activity and, consequently, the metabolic flux through these pathways . Additionally, this compound can affect the levels of metabolites such as folate and bicarbonate, which are critical for cellular function and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is absorbed through cellular membranes via passive diffusion and active transport mechanisms . Once inside the cells, this compound is distributed to various compartments, including the cytoplasm and organelles, where it exerts its biochemical effects . The localization and accumulation of the compound are influenced by its physicochemical properties, such as solubility and ionization state .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Studies have shown that the compound predominantly localizes in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, this compound can be found in specific organelles, such as the mitochondria and endoplasmic reticulum, depending on the presence of targeting signals and post-translational modifications . The subcellular distribution of the compound plays a crucial role in determining its biochemical effects and therapeutic potential.

Propriétés

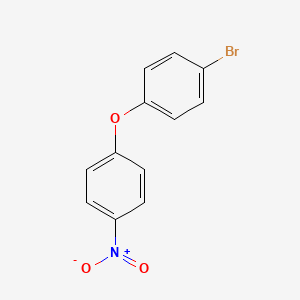

IUPAC Name |

3-morpholin-4-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c13-11(14)9-2-1-3-10(8-9)18(15,16)12-4-6-17-7-5-12/h1-3,8H,4-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGWBPDKDLWHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292784 | |

| Record name | 3-(Morpholine-4-sulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299181-75-2 | |

| Record name | 3-(Morpholine-4-sulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(morpholine-4-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B1266810.png)

![2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid](/img/structure/B1266812.png)